4,4,7,7-Tetramethylazecan-2-one
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Overview
Description
4,4,7,7-Tetramethylazecan-2-one is an organic compound with the molecular formula C10H19NO. It belongs to the class of azecanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by its four methyl groups attached to the 4 and 7 positions of the azecane ring, making it highly substituted and sterically hindered.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,7,7-Tetramethylazecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2,5,5-tetramethyl-1,3-diaminopentane with phosgene or a similar carbonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,4,7,7-Tetramethylazecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4,4,7,7-Tetramethylazecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4,4,7,7-Tetramethylazecan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic attack on electrophilic centers or coordination with metal ions in catalytic processes.
Comparison with Similar Compounds
4,4,7,7-Tetramethylazecane: A similar compound without the carbonyl group.
4,4,7,7-Tetramethylazecane-2-ol: The alcohol derivative of 4,4,7,7-Tetramethylazecan-2-one.
4,4,7,7-Tetramethylazecane-2-carboxylic acid: The carboxylic acid derivative.
Uniqueness: this compound is unique due to its high degree of substitution and the presence of a carbonyl group, which imparts distinct reactivity and properties. Its steric hindrance and electronic effects make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
CAS No. |
51797-62-7 |
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Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
4,4,7,7-tetramethylazecan-2-one |
InChI |
InChI=1S/C13H25NO/c1-12(2)6-5-9-14-11(15)10-13(3,4)8-7-12/h5-10H2,1-4H3,(H,14,15) |
InChI Key |
SESNMHQHTMUPAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC(=O)CC(CC1)(C)C)C |
Origin of Product |
United States |
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